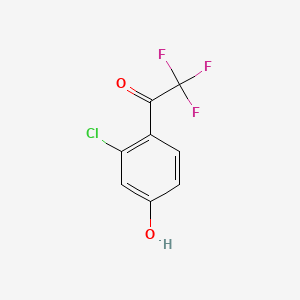
1-(2-Chloro-4-hydroxyphenyl)-2,2,2-trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-4-hydroxyphenyl)-2,2,2-trifluoroethanone is a chemical compound known for its unique structure and properties. It contains a chloro-hydroxyphenyl group attached to a trifluoroethanone moiety, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-(2-Chloro-4-hydroxyphenyl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-hydroxybenzaldehyde and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid.
Procedure: The 2-chloro-4-hydroxybenzaldehyde is reacted with trifluoroacetic anhydride in the presence of sulfuric acid. The mixture is heated to promote the reaction, resulting in the formation of this compound.
Purification: The product is purified through recrystallization or column chromatography to obtain a high-purity compound.
Analyse Chemischer Reaktionen
1-(2-Chloro-4-hydroxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Major Products: The major products formed from these reactions include quinones, alcohols, and substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-4-hydroxyphenyl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-4-hydroxyphenyl)-2,2,2-trifluoroethanone involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways: It affects various biochemical pathways, including oxidative stress and apoptosis, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloro-4-hydroxyphenyl)-2,2,2-trifluoroethanone can be compared with similar compounds such as:
1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea: Both compounds contain a chloro-hydroxyphenyl group, but differ in their functional groups, leading to different reactivity and applications.
2-Chloro-1-(4-hydroxyphenyl)ethanone: This compound is similar in structure but lacks the trifluoro group, resulting in different chemical properties and uses.
Biologische Aktivität
1-(2-Chloro-4-hydroxyphenyl)-2,2,2-trifluoroethanone is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, focusing on its antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C8H4ClF3O2
- Molecular Weight : 224.56 g/mol
- CAS Number : 2228771-63-7
The compound features a chloro-hydroxyphenyl group attached to a trifluoroethanone moiety, which contributes to its unique reactivity and biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy that suggests potential applications in treating infections.
Key Findings:
- The compound showed activity against both Gram-positive and Gram-negative bacteria.
- Mechanisms of action may involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
Preliminary studies have highlighted the compound's potential anticancer effects. Investigations suggest that it may induce apoptosis (programmed cell death) in cancer cells through modulation of oxidative stress pathways.
- Oxidative Stress Modulation : The compound appears to influence reactive oxygen species (ROS) levels within cells, which can lead to apoptosis.
- Cell Cycle Arrest : Studies indicate that treatment with this compound may result in cell cycle arrest in specific cancer cell lines.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into how variations in functional groups can influence biological activity. The following table summarizes key similarities and differences:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Chloro-3-hydroxyphenyl)-2,2,2-trifluoroethanone | Contains a chloro-hydroxyphenyl group | Different hydroxy group position affects reactivity |
| 1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanone | Similar trifluoromethyl group | Fluorine instead of hydroxyl may alter biological activity |
| 1-(4-Hydroxyphenyl)-3-cyclopropylurea | Contains a hydroxyphenyl group | Different functional group leads to distinct applications |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Efficacy Study :
- Conducted on various bacterial strains.
- Results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria.
-
Apoptosis Induction Study :
- Explored the effect on cancer cell lines.
- Findings suggested that the compound induces apoptosis via ROS modulation and affects mitochondrial function.
-
Enzyme Interaction Studies :
- Investigated interactions with enzymes related to oxidative stress.
- Results showed potential inhibition of key enzymes involved in cellular oxidative damage.
Eigenschaften
Molekularformel |
C8H4ClF3O2 |
|---|---|
Molekulargewicht |
224.56 g/mol |
IUPAC-Name |
1-(2-chloro-4-hydroxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H4ClF3O2/c9-6-3-4(13)1-2-5(6)7(14)8(10,11)12/h1-3,13H |
InChI-Schlüssel |
OFHYLARFCVZQFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)Cl)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















